molecular formula C15H12N2O2 B13700208 1-Methyl-2-(4-nitrophenyl)-1H-indole

1-Methyl-2-(4-nitrophenyl)-1H-indole

Cat. No.: B13700208
M. Wt: 252.27 g/mol
InChI Key: UCOFMVZOFASDLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-2-(4-nitrophenyl)-1H-indole is an organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring This specific compound features a methyl group at the 1-position and a 4-nitrophenyl group at the 2-position of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-2-(4-nitrophenyl)-1H-indole can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring. For this compound, the starting materials would include 4-nitrophenylhydrazine and 1-methyl-2-indanone. The reaction typically requires a strong acid catalyst, such as hydrochloric acid, and is conducted under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Fischer indole synthesis or other scalable synthetic routes. These methods would focus on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced technologies might be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-(4-nitrophenyl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding nitroindole derivatives.

    Reduction: Reduction of the nitro group can be achieved using hydrogenation catalysts such as palladium on carbon or chemical reducing agents like tin(II) chloride, resulting in the formation of 1-methyl-2-(4-aminophenyl)-1H-indole.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Palladium on carbon with hydrogen gas or tin(II) chloride in hydrochloric acid.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Nitroindole derivatives.

    Reduction: Aminoindole derivatives.

    Substitution: Halogenated or sulfonylated indole derivatives.

Scientific Research Applications

1-Methyl-2-(4-nitrophenyl)-1H-indole has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules and heterocycles.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 1-Methyl-2-(4-nitrophenyl)-1H-indole and its derivatives depends on their specific applications. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved would vary based on the specific biological target and the nature of the interaction.

Comparison with Similar Compounds

    1-Methyl-2-phenyl-1H-indole: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

    2-(4-Nitrophenyl)-1H-indole: Lacks the methyl group, affecting its electronic properties and reactivity.

    1-Methyl-2-(4-aminophenyl)-1H-indole: The amino group instead of the nitro group leads to different chemical and biological properties.

Uniqueness: 1-Methyl-2-(4-nitrophenyl)-1H-indole is unique due to the presence of both the methyl and nitro groups, which influence its electronic properties, reactivity, and potential applications. The nitro group is electron-withdrawing, affecting the compound’s reactivity in electrophilic and nucleophilic substitution reactions, while the methyl group provides steric hindrance and influences the compound’s overall stability.

Properties

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

1-methyl-2-(4-nitrophenyl)indole

InChI

InChI=1S/C15H12N2O2/c1-16-14-5-3-2-4-12(14)10-15(16)11-6-8-13(9-7-11)17(18)19/h2-10H,1H3

InChI Key

UCOFMVZOFASDLD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.